molecular formula C10H14N2O2 B053481 (S)-2-Amino-3-(Benzylamino)Propanoic Acid CAS No. 119830-32-9

(S)-2-Amino-3-(Benzylamino)Propanoic Acid

Cat. No. B053481
M. Wt: 194.23 g/mol
InChI Key: GBGMJYPWCZYLAW-VIFPVBQESA-N
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Description

Amino acids, including derivatives like "(S)-2-Amino-3-(Benzylamino)Propanoic Acid," play crucial roles in various biological and chemical processes. Their chiral nature often influences their biological activity and chemical reactivity, making the study of their synthesis, structure, and properties vital for applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of racemic and chiral amino acids, similar to "(S)-2-Amino-3-(Benzylamino)Propanoic Acid," involves methods like the reduction of hydroxyimino derivatives or the condensation of aldehydes with amines. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, with furan or thiophene nucleus, were synthesized with high yields through reduction processes (Kitagawa et al., 2004).

Scientific Research Applications

  • Thermophysical Property Analysis

    • Field : Physical Chemistry
    • Application : This compound is used in the analysis of thermophysical properties. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
    • Methods : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The database contains information on 28432 compounds and a total of 531486 evaluated data points. The properties covered include phase boundary pressure, critical density, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .
  • Boronic Acid-Based Dynamic Click Chemistry

    • Field : Chemical Biology, Medicinal Chemistry, Biomedical Devices, and Material Chemistry
    • Application : This compound could potentially be used in boronic acid-based dynamic click chemistry. This type of chemistry has found numerous applications in the aforementioned fields .
    • Methods : The review highlights the mechanism of reversible kinetics and its applications .
    • Results : The article emphasizes the fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : This compound is often used in chemical synthesis as a building block due to its amine and carboxylic acid functional groups .
    • Methods : The specific methods of application would depend on the reaction being performed. Generally, it could be used in condensation reactions, substitution reactions, or other types of organic reactions .
    • Results : The outcomes would vary based on the specific reaction being performed. In general, this compound could be used to synthesize a wide range of other compounds .
  • Material Chemistry

    • Field : Material Chemistry
    • Application : This compound could potentially be used in the synthesis of new materials. For example, it could be used in the synthesis of polymers or other types of materials .
    • Methods : The methods of application would depend on the specific material being synthesized. It could involve polymerization reactions, cross-linking reactions, or other types of reactions .
    • Results : The outcomes would depend on the specific material being synthesized. This compound could potentially be used to create materials with unique properties .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : This compound is often used in chemical synthesis as a building block due to its amine and carboxylic acid functional groups .
    • Methods : The specific methods of application would depend on the reaction being performed. Generally, it could be used in condensation reactions, substitution reactions, or other types of organic reactions .
    • Results : The outcomes would vary based on the specific reaction being performed. In general, this compound could be used to synthesize a wide range of other compounds .
  • Material Chemistry

    • Field : Material Chemistry
    • Application : This compound could potentially be used in the synthesis of new materials. For example, it could be used in the synthesis of polymers or other types of materials .
    • Methods : The methods of application would depend on the specific material being synthesized. It could involve polymerization reactions, cross-linking reactions, or other types of reactions .
    • Results : The outcomes would depend on the specific material being synthesized. This compound could potentially be used to create materials with unique properties .

properties

IUPAC Name

(2S)-2-amino-3-(benzylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMJYPWCZYLAW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(Benzylamino)Propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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